molecular formula C19H21ClN2O2 B6716257 3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide

3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide

Cat. No.: B6716257
M. Wt: 344.8 g/mol
InChI Key: MDHAWIJGKALQEL-UHFFFAOYSA-N
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Description

3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetamido group, a chlorophenyl group, and a methylbenzamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acylation Reaction: The initial step involves the acylation of 3-chlorophenylpropylamine with acetic anhydride to form 3-acetamido-N-[3-(3-chlorophenyl)propyl]acetamide.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with 2-methylbenzoic acid to yield the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetamido-N-[3-(4-chlorophenyl)propyl]-2-methylbenzamide
  • 3-acetamido-N-[3-(3-bromophenyl)propyl]-2-methylbenzamide
  • 3-acetamido-N-[3-(3-fluorophenyl)propyl]-2-methylbenzamide

Uniqueness

3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-13-17(9-4-10-18(13)22-14(2)23)19(24)21-11-5-7-15-6-3-8-16(20)12-15/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHAWIJGKALQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C(=O)NCCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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